5-Hydroxybenzo-2,1,3-selenadiazole
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Overview
Description
2,1,3-Benzoselenadiazol-5-ol is an organoselenium compound with the molecular formula C6H4N2OSe. It is a derivative of benzoselenadiazole, characterized by the presence of a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoselenadiazol-5-ol typically involves the cyclization of ortho-substituted anilines with selenium dioxide. One common method includes the reaction of 2-nitroaniline with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate selenadiazole, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of 2,1,3-Benzoselenadiazol-5-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoselenadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoselenadiazole-5-one, while reduction of a nitro precursor can produce 2,1,3-benzoselenadiazol-5-amine .
Scientific Research Applications
2,1,3-Benzoselenadiazol-5-ol has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent and in the treatment of other diseases due to its ability to interact with biological molecules.
Fluorescent Probes: Derivatives of 2,1,3-Benzoselenadiazol-5-ol are used as fluorescent probes for imaging applications in biological research.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoselenadiazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium.
2,1,3-Benzotriazole: Contains an additional nitrogen atom in the ring.
Uniqueness
2,1,3-Benzoselenadiazol-5-ol is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in organic electronics and certain medicinal chemistry applications .
Properties
CAS No. |
91144-67-1 |
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Molecular Formula |
C6H4N2OSe |
Molecular Weight |
199.08 g/mol |
IUPAC Name |
2,1,3-benzoselenadiazol-5-ol |
InChI |
InChI=1S/C6H4N2OSe/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H |
InChI Key |
XEXJSRZOAXMRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1O |
Origin of Product |
United States |
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